2-Amino-3-(3,4-dimethylphenyl)propan-1-ol hydrochloride
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Overview
Description
2-Amino-3-(3,4-dimethylphenyl)propan-1-ol hydrochloride is an organic compound with the molecular formula C11H18ClNO It is a white crystalline solid that is soluble in water and other polar solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3,4-dimethylphenyl)propan-1-ol hydrochloride typically involves the reaction of 3,4-dimethylbenzaldehyde with nitromethane to form 3,4-dimethyl-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 2-Amino-3-(3,4-dimethylphenyl)propan-1-ol. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3,4-dimethylphenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides or alkoxides.
Scientific Research Applications
2-Amino-3-(3,4-dimethylphenyl)propan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3,4-dimethylphenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol: Similar structure but with methoxy groups instead of methyl groups.
3-(3,4-Dimethylphenyl)-L-alanine: An amino acid derivative with a similar aromatic ring structure.
Uniqueness
2-Amino-3-(3,4-dimethylphenyl)propan-1-ol hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
2-amino-3-(3,4-dimethylphenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-3-4-10(5-9(8)2)6-11(12)7-13;/h3-5,11,13H,6-7,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBYJDQJXWDELS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(CO)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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